Astrasieversianin-VII

Description

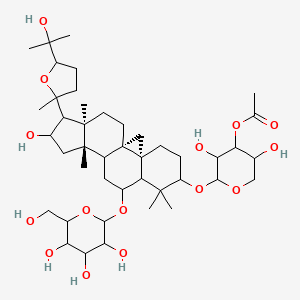

Structure

2D Structure

Properties

Molecular Formula |

C43H70O15 |

|---|---|

Molecular Weight |

827.0 g/mol |

IUPAC Name |

[3,5-dihydroxy-2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |

InChI |

InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40+,41-,42+,43-/m1/s1 |

InChI Key |

SMZYCXAYGPGYRS-FPNQNPKRSA-N |

Isomeric SMILES |

CC(=O)OC1C(COC(C1O)OC2CC[C@]34C[C@]35CC[C@@]6(C(C(C[C@]6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)[C@]8(CCC(O8)C(C)(C)O)C)C)O |

Canonical SMILES |

CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |

Origin of Product |

United States |

Nomenclature and Chemotaxonomic Classification of Astrasieversianin Vii

Systematic IUPAC Naming Conventions for Astrasieversianin-VII

The systematic name for this compound, which is also known by its synonym Isoastragaloside II, is derived from the established rules of the International Union of Pure and Applied Chemistry (IUPAC). While a single, universally cited IUPAC name is not consistently found across all databases, based on the structure of its isomers and related compounds, the name can be systematically constructed. The core aglycone is a derivative of cycloastragenol (B1669396). The complete IUPAC name for the closely related Astragaloside (B48827) II is (3β,6α,16β,20R,24S)-3-[(2-O-acetyl-β-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl β-D-glucopyranoside. astragalusofworld.com For this compound (Isoastragaloside II), the specific stereochemistry and glycosylation pattern define its formal name. Its molecular formula is C43H70O15. chemspider.comresearchgate.net

Chemotaxonomic Context of this compound within its Biosynthetic Family

This compound is a member of the diverse family of cycloartane (B1207475) saponins (B1172615), which are characteristic chemical constituents of the plant genus Astragalus (family Fabaceae). researchgate.netresearchgate.net The presence and specific structural variations of these saponins serve as important chemotaxonomic markers, helping to differentiate between various species within this large and medicinally important genus. researchgate.net

The biosynthesis of this compound and other related compounds, such as astragalosides and other astrasieversianins, follows the isoprenoid pathway, leading to the formation of the cycloartane skeleton. Subsequent enzymatic modifications, including oxidation and glycosylation, result in the vast array of structurally distinct saponins found in Astragalus species. The specific glycosylation pattern of this compound, involving the attachment of sugar residues at particular positions on the aglycone, is a key feature that distinguishes it from other members of its biosynthetic family.

Historical Development of this compound Nomenclature and Synonyms

The nomenclature of this compound reflects the historical progression of its scientific discovery and characterization.

The name "Astrasieversianin" was derived from the plant species from which it was originally isolated, Astragalus sieversianus. nih.govwikimedia.org This practice of naming a compound after its source organism is a common tradition in natural product chemistry. The Roman numeral "VII" indicates that it was the seventh such compound identified from this source in a particular series of studies.

Over time, as the chemical structures of these compounds were elucidated and their relationships to other known saponins became clearer, a more systematic nomenclature began to be adopted. The synonym "Isoastragaloside II" emerged to position the compound within the broader class of astragalosides, which are also prevalent in the Astragalus genus, most notably from Astragalus membranaceus. chemspider.comresearchgate.netbiocat.com The "iso-" prefix likely denotes a stereochemical difference from another known astragaloside, and "II" again signifies its place in a series. This dual nomenclature highlights the evolution from source-based naming to a system that reflects chemical relationships and structural similarities. Other related compounds, such as Astrasieversianin IV (also known as Cyclosieversioside B and Astragaloside I), further illustrate this naming trend. medchemexpress.com

Biosynthesis and Natural Occurrence of Astrasieversianin Vii

Biological Sources and Geographical Distribution of Astrasieversianin-VII-Producing Organisms

This compound, as indicated by its name, is a member of the astrasieversianin group of saponins (B1172615), which are characteristic constituents of the plant genus Astragalus. This genus, belonging to the Fabaceae family, is one of the largest genera of flowering plants, with an estimated 2,500 to 3,000 species. phcogrev.com These plants are widely distributed across temperate and arid regions of the Northern Hemisphere, with significant diversity in Southwestern Asia, the Chinese Himalayan region, and the Americas. phcogrev.com

While the specific species that produces this compound is not definitively documented in widespread literature, the name strongly suggests its initial isolation from Astragalus sieversianus or a closely related species. The nomenclature of related compounds, such as Astrasieversianin X isolated from Astragalus wiedemannianus and Astrasieversianin IV from Astragalus hoantchy and Astragalus lepsensis, supports this hypothesis. nih.govnih.gov Many Astragalus species, including the well-known medicinal plant Astragalus membranaceus, are known to produce a rich variety of triterpenoid (B12794562) saponins. mdpi.comrsc.org

It is highly probable that this compound shares its biological origin with other cycloartane-type saponins found in various Astragalus species. The table below lists some Astragalus species known for producing related triterpenoid saponins.

| Astragalus Species | Known Triterpenoid Saponins | Geographical Distribution |

| Astragalus membranaceus | Astragalosides, Astrasieversianins | China, Mongolia, Korea, Siberia |

| Astragalus wiedemannianus | Astrasieversianin X, Astragalosides | Turkey |

| Astragalus hamosus | Azukisaponin isomers | Southern Europe, Mediterranean, Caucasus, Central and Southwest Asia |

| Astragalus hoantchy | Astrasieversianin IV (Astragaloside I) | China |

| Astragalus lepsensis | Astrasieversianin IV (Astragaloside I) | Central Asia |

Elucidation of Biosynthetic Pathways for this compound

The biosynthesis of triterpenoid saponins like this compound is a complex, multi-step process that begins with fundamental building blocks and involves a series of enzymatic transformations. mdpi.com The general pathway has been extensively studied in Astragalus membranaceus for the production of astragalosides, which provides a robust model for understanding the formation of this compound. mdpi.comnih.gov

The biosynthesis of all triterpenoids, including the cycloartane (B1207475) skeleton of this compound, originates from the isoprenoid pathway. The key precursor molecules are:

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): These five-carbon units are the fundamental building blocks.

Geranyl pyrophosphate (GPP): Formed by the condensation of one molecule of IPP and one molecule of DMAPP.

Farnesyl pyrophosphate (FPP): Formed by the addition of another IPP molecule to GPP.

Squalene: Two molecules of FPP are joined tail-to-tail to form this 30-carbon linear hydrocarbon.

2,3-Oxidosqualene (B107256): Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branch point in triterpenoid synthesis. mdpi.com

Cycloartenol (B190886): In the case of cycloartane-type saponins, 2,3-oxidosqualene is cyclized to form cycloartenol, which serves as the foundational skeleton for astragalosides and, by extension, astrasieversianins. mdpi.com

Following the formation of the cycloartenol backbone, a series of tailoring reactions occur to produce the final, diverse structures of saponins like this compound. These reactions are catalyzed by specific classes of enzymes:

Cytochrome P450 monooxygenases (CYPs): These enzymes are responsible for the oxidation (hydroxylation) of the cycloartane skeleton at various positions. This step is crucial for creating the diversity of aglycones (the non-sugar part of the saponin). nih.gov

UDP-dependent glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the aglycone at specific hydroxyl groups. The type, number, and linkage of these sugars contribute significantly to the structural variety and biological activity of the final saponin (B1150181). nih.gov

Other modifying enzymes: Acetyltransferases may also be involved, adding acetyl groups to the sugar chains, as seen in some astragalosides. nih.gov

The molecular formula of this compound is C43H70O15. biocompare.com This is identical to the molecular formula of Astragaloside (B48827) II, which is also known as Astrasieversianin VIII. caymanchem.commedchemexpress.com This strongly suggests that this compound is an isomer of Astragaloside II, differing perhaps in the arrangement of sugars or the stereochemistry at certain positions.

Recent advances in plant genomics have led to the identification of biosynthetic gene clusters (BGCs) for triterpenoid saponins in Astragalus membranaceus. nih.gov These clusters contain the genes encoding the enzymes required for the entire biosynthetic pathway, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation steps. nih.gov

The discovery of a gene cluster for astragaloside biosynthesis has revealed the coordinated expression of the necessary cytochrome P450s and glycosyltransferases. nih.gov It is highly probable that the biosynthesis of this compound is also governed by a similar gene cluster within its producing organism. The identification and characterization of such a cluster would be essential for a complete understanding of its biosynthesis and for potential biotechnological production.

Environmental and Developmental Factors Influencing this compound Accumulation

The production and accumulation of secondary metabolites like this compound in plants are often influenced by a variety of internal and external factors.

Abiotic stresses such as drought, salinity, and extreme temperatures are known to affect the biosynthesis of secondary metabolites in many plant species. In Astragalus, these stresses can lead to changes in the accumulation of saponins and other bioactive compounds as part of the plant's defense mechanism. For instance, high soil moisture can make Astragalus susceptible to root rot, which would negatively impact the production of root-derived saponins. aloki.hu While specific studies on the effect of abiotic stress on this compound are not available, it is reasonable to infer that its production is similarly modulated by environmental conditions to optimize the plant's survival and defense.

Role of Biotic Interactions in this compound Production

The synthesis and accumulation of triterpenoid saponins, including this compound, in Astragalus species are not solely governed by genetic and developmental factors. Biotic interactions, such as herbivory and microbial associations, play a significant role in modulating the production of these specialized metabolites as part of the plant's defense mechanisms. Saponins, in general, are recognized as a chemical shield against pathogens and herbivores. nih.gov

Research into the ecological role of Astragalus saponins indicates that their production can be induced by various stress factors, including those that mimic biotic attacks. While direct studies on the induction of this compound are limited, research on closely related cycloartane saponins in Astragalus provides significant insights into the likely responses.

Herbivory and Mechanical Damage

Mechanical damage, often used to simulate herbivory, has been shown to trigger the production of key secondary metabolites in Astragalus. A study on Astragalus mongholicus demonstrated that cutting the upper parts of the plant led to a significant increase in the content of astragaloside IV, a structurally related cycloartane saponin. nih.gov This suggests that physical injury, such as that caused by an herbivore, can activate the biosynthetic pathways leading to the accumulation of these defensive compounds.

The signaling molecule jasmonic acid and its derivatives, such as methyl jasmonate (MeJA), are central to plant defense responses against herbivores. nih.gov Exogenous application of MeJA to in vitro root cultures of Astragalus aitosensis was found to significantly enhance the accumulation of astragaloside I, II, and IV. researchgate.net Specifically, the content of astragaloside I increased by 68%, and astragaloside II levels rose by 1.5-fold compared to control groups. researchgate.net This response highlights a direct link between herbivore-induced signaling pathways and the increased synthesis of cycloartane saponins. It is plausible that this compound production is similarly regulated by the jasmonate signaling cascade following herbivore feeding.

Fungal Interactions

Interactions with fungi, both pathogenic and symbiotic, can also influence the production of saponins in Astragalus. Fungal elicitors, which are molecules derived from fungi that can trigger a defense response in plants, have been shown to up-regulate the biosynthesis of secondary metabolites. For instance, co-culturing hairy roots of Astragalus membranaceus with the fungus Aspergillus niger has been explored to increase the production of certain bioactive compounds. nih.gov

Furthermore, endophytic fungi, which live symbiotically within plant tissues, can have a profound impact on the host plant's metabolism. Some endophytic fungi isolated from Astragalus species have demonstrated the ability to biotransform existing saponins into new derivatives. researchgate.net This suggests a complex interplay where the plant produces a baseline level of saponins, which can then be modified by its fungal symbionts. While not a direct induction of the plant's own synthesis, this interaction alters the chemical profile of the plant, potentially leading to compounds with different or enhanced biological activities.

The following table summarizes the effects of biotic stress elicitors on the production of related astragalosides in Astragalus species.

| Elicitor/Stress | Astragalus Species | Compound(s) | Fold Increase/Change | Reference |

| Methyl Jasmonate | A. aitosensis (in vitro roots) | Astragaloside I | 1.68x | researchgate.net |

| Methyl Jasmonate | A. aitosensis (in vitro roots) | Astragaloside II | 1.5x | researchgate.net |

| Cutting | A. mongholicus | Astragaloside IV | 2.56-4.10x | nih.gov |

| Methyl Jasmonate | A. membranaceus (hairy roots) | Total Saponins | 2.07x | nih.gov |

These findings strongly support the hypothesis that the production of this compound is influenced by biotic interactions. Herbivory and fungal encounters likely trigger signaling pathways, such as the jasmonate cascade, leading to an upregulation of the biosynthetic machinery responsible for producing this and other defensive saponins.

Structural Elucidation and Confirmation of Astrasieversianin Vii

Advanced Spectroscopic Methodologies for Astrasieversianin-VII Structural Determination

The structural elucidation of this compound, which is also known by its synonyms Astragaloside (B48827) II and Cyclosieversioside D, has been achieved through the application of a suite of sophisticated spectroscopic methods. These techniques provide complementary information that, when combined, allows for an unambiguous assignment of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the constitution of this compound. Both ¹H and ¹³C NMR data have been instrumental in identifying the individual atoms and their immediate chemical environments within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) provides crucial information regarding the elemental composition and molecular weight of this compound. This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the determination of the exact molecular formula.

Studies on related compounds and commercial listings confirm the molecular formula of this compound to be C₄₃H₇₀O₁₅. One study identified a fragment ion corresponding to [M + FA − H]⁻ at an m/z of 871.4678, which is consistent with this molecular formula. The molecular weight is established as approximately 827.01 g/mol . Detailed fragmentation analysis via techniques like HR-ESI-MS/MS would further illuminate the structure by showing how the molecule breaks apart, providing evidence for the sequence and attachment of the sugar units to the triterpenoid (B12794562) core.

| Property | Value |

| Molecular Formula | C₄₃H₇₀O₁₅ |

| Molecular Weight | 827.01 g/mol |

| HRMS Data (m/z) | 871.4678 [M + FA − H]⁻ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify the functional groups present in this compound.

IR spectroscopy would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, C-O bonds within the glycosidic linkages and the ether rings, and C-H bonds of the aliphatic and cycloartane (B1207475) skeleton.

UV-Vis spectroscopy is typically used to identify chromophores within a molecule. As this compound does not possess extensive conjugated systems, it is not expected to show strong absorption in the visible region. Any absorption in the UV region would be due to isolated chromophores. Studies on similar astragalosides have utilized these techniques, for instance, Surface-Enhanced Raman Spectroscopy (SERS), a related vibrational spectroscopy technique, has been used to characterize Astragaloside II.

Specific absorption maxima from IR and UV-Vis spectra for this compound are not detailed in readily available literature, but the application of these techniques is a standard part of the structural confirmation process for natural products.

X-ray Crystallography for Single Crystal Structure and Absolute Configuration Determination of this compound

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the formation of a high-quality single crystal of the compound.

To date, there are no published reports of a single-crystal X-ray diffraction analysis specifically for this compound. The successful crystallization of complex glycosides can be challenging due to their molecular flexibility and the presence of multiple hydroxyl groups. However, for many complex natural products, X-ray crystallography remains the ultimate goal for structural confirmation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of this compound

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

While specific ECD or ORD data for this compound are not available in the current body of scientific literature, these techniques are routinely used in the stereochemical analysis of related natural products. The comparison of experimentally measured chiroptical data with that of known compounds or with data predicted by quantum chemical calculations allows for the assignment of the absolute stereochemistry of the numerous chiral centers within the cycloartane skeleton and the sugar residues.

Synthetic Methodologies and Chemoenzymatic Approaches to Astrasieversianin Vii

Total Synthesis Strategies for Astrasieversianin-VII

The total synthesis of a complex natural product like this compound is a significant undertaking that requires a carefully planned strategy. However, to date, no complete total synthesis of this compound has been published. The following sections outline the theoretical considerations that would be involved in such a synthetic endeavor, based on general principles of organic synthesis applied to similar complex natural products.

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

A retrosynthetic analysis of this compound would logically begin with the disconnection of the glycosidic linkages. This would separate the complex oligosaccharide chain from the triterpenoid (B12794562) aglycone core. Further disconnections would then focus on simplifying the aglycone, likely targeting key ring junctions or functional group manipulations to break it down into smaller, more synthetically accessible fragments. The cycloartane (B1207475) skeleton, a defining feature of many astrasieversianin compounds, would require a strategic approach to construct its intricate polycyclic system.

Stereoselective and Enantioselective Approaches in this compound Total Synthesis

The numerous stereocenters present in this compound necessitate a high degree of stereocontrol throughout any potential synthesis. The development of stereoselective and enantioselective reactions would be paramount to ensure the correct three-dimensional arrangement of atoms in the final molecule. This would likely involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions to guide the formation of each stereocenter with high fidelity.

Development of Novel Synthetic Routes to Core Scaffolds and Advanced Intermediates of this compound

Given the absence of a reported total synthesis, the development of novel synthetic routes to the core scaffolds and advanced intermediates of this compound remains an open area of research. The construction of the cycloartane triterpenoid core is a significant hurdle that would likely require the development of new and efficient synthetic methodologies. These routes would need to address the challenges of forming multiple rings and installing various functional groups with the correct stereochemistry.

Partial Synthesis and Semi-Synthesis of this compound from Naturally Occurring Precursors

Partial synthesis, starting from a closely related and more abundant natural product, often provides a more practical route to rare compounds. For this compound, a potential precursor could be a more common astrasieversianin or astragaloside (B48827) that shares a significant portion of its structure. For instance, a study on the related compound Astragaloside VII involved the semi-synthesis of new derivatives, highlighting the feasibility of modifying these complex natural products. nih.gov However, no specific partial or semi-synthesis of this compound has been documented. Such an approach would involve the selective chemical or enzymatic modification of the precursor to introduce the specific functional groups and glycosylation pattern of the target molecule.

Chemoenzymatic Synthesis and Biocatalysis in the Production of this compound

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic reactions, offers a powerful strategy for the synthesis of complex glycosides like this compound. The biosynthesis of triterpenoid saponins (B1172615) involves a series of enzymatic steps, including cyclization of 2,3-oxidosqualene (B107256) and subsequent glycosylation by specific glycosyltransferases. frontiersin.orgresearchgate.netnih.gov In a chemoenzymatic approach, the complex aglycone could be synthesized chemically, followed by the enzymatic installation of the sugar moieties. This would leverage the high selectivity and mild reaction conditions of enzymes to overcome the challenges of traditional glycosylation chemistry. While the potential for this approach is high, specific studies on the chemoenzymatic synthesis of this compound have not been reported. The identification and characterization of the specific enzymes involved in the biosynthesis of this compound would be a critical first step in developing such a strategy.

Biological Activities and Molecular Mechanisms of Astrasieversianin Vii Pre Clinical Investigations

Anti-inflammatory Modulatory Effects of Astrasieversianin-VII in In Vitro and Pre-clinical In Vivo Models

Inhibition of Pro-inflammatory Cytokine Production and Gene Expression by this compound

There is currently no available scientific data from in vitro or preclinical in vivo studies that investigates the effect of this compound on the production or gene expression of pro-inflammatory cytokines such as interleukins (IL-6, IL-8) or tumor necrosis factor-alpha (TNF-α).

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) by this compound

Scientific literature lacks specific studies on the modulatory effects of this compound on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Antimicrobial Efficacy and Mechanisms of this compound

Antibacterial Activity and Mechanisms of Action against Multidrug-Resistant Strains

There are no published studies detailing the antibacterial efficacy of this compound, including its potential activity against multidrug-resistant bacterial strains. Mechanistic studies are also absent from the current body of scientific literature.

Antifungal Activity and Modes of Action against Pathogenic Fungi

Information regarding the antifungal properties of this compound and its potential modes of action against pathogenic fungi is not available in published research.

Antiviral Activity and Inhibition of Viral Replication Mechanisms by this compound

There is no scientific evidence from preclinical studies to support any antiviral activity of this compound or to describe its potential mechanisms for inhibiting viral replication.

Antiproliferative and Cytotoxic Mechanisms of this compound on Cancer Cell Lines (In Vitro Studies)

The cytotoxic and antiproliferative effects of this compound against cancer cells are an area of active investigation. While direct, comprehensive studies on various cancer cell lines are limited, the existing body of research on related compounds and extracts from Astragalus species provides a basis for its potential mechanisms of action.

Induction of Apoptosis and Autophagy Pathways by this compound

Emerging evidence from computational studies suggests that Isoastragaloside II may play a role in the regulation of apoptosis. A network pharmacology study investigating the mechanisms of Astragalus (Huangqi) in treating Alzheimer's disease identified Isoastragaloside II as one of the active ingredients with potential involvement in regulating apoptosis-related pathways nih.gov.

Furthermore, research on the closely related compound, Astragaloside (B48827) II, has demonstrated its function as a potent autophagy inhibitor. chemfaces.com Inhibition of autophagy by Astragaloside II was shown to restore chemosensitivity to the anticancer drug cisplatin (B142131) and enhance tumor cell death. chemfaces.com Specifically, in human hepatic cancer cells (Bel-7402/5-FU), Astragaloside II was found to inhibit autophagy and reverse multidrug resistance. chemfaces.com When combined with cisplatin, Astragaloside II significantly reduced cell viability and increased apoptosis in human cancer cells. chemfaces.com These findings suggest that this compound, as a structurally similar compound, may also possess the ability to modulate autophagy and apoptotic pathways, thereby contributing to its potential anticancer effects.

Cell Cycle Arrest Mechanisms Mediated by this compound

Direct experimental evidence detailing the specific mechanisms of cell cycle arrest mediated by this compound is not yet available in the published scientific literature. However, studies on other constituents of Astragalus species indicate that modulation of the cell cycle is a common anticancer mechanism for this class of compounds. For instance, a review on the therapeutic potential of Astragali Radix mentioned that calycosin, another compound found in Astragalus, can induce cell cycle arrest in hepatocellular carcinoma cells nih.gov. Further research is required to determine if this compound exerts similar effects on cancer cell cycle progression.

Modulation of Angiogenesis and Metastasis-Related Pathways by this compound

Currently, there are no specific studies that have directly investigated the effects of isolated this compound on angiogenesis and metastasis-related pathways. However, broader research on Astragalus extracts and other purified compounds from this genus has shown potential in these areas. For example, a study on the effects of Astragaloside IV, another major saponin (B1150181) from Astragalus membranaceus, demonstrated its ability to inhibit the invasive potential of breast cancer cells and downregulate matrix metalloproteases (MMP)-2 and -9, which are key enzymes in metastasis chemfaces.com. Additionally, a study on a combination of Danggui and Huangqi (Astragalus) decoction showed it could promote angiogenesis in the context of wound healing, suggesting that compounds from Astragalus can modulate vascular processes nih.gov. The specific contribution of this compound to these effects remains to be elucidated.

Enzyme Inhibition/Activation Profiles and Molecular Targets of this compound

The interaction of this compound with specific enzymes is a critical area for understanding its pharmacological profile. While comprehensive enzymatic assays are limited, some information is available regarding its potential enzyme-inhibitory activities.

Specific Enzyme Targets and Kinetic Analysis of this compound Interactions

Specific kinetic analyses of this compound with enzyme targets are not well-documented in current literature. However, some studies on related compounds and extracts provide insights into potential targets. For instance, a study on the herb-drug interaction potential of Astragali Radix noted that its water extract could inhibit CYP2C9 and CYP2D6 in human liver microsomes tandfonline.com. Another study on Poria cocos, sometimes used in formulations with Astragalus, mentioned phospholipase A enzyme inhibition as a mechanism for its anti-inflammatory effects google.com. While not directly implicating this compound, these findings point towards cytochrome P450 enzymes and phospholipases as potential areas for future investigation into the specific enzyme inhibitory profile of this compound.

Receptor Binding and Ligand-Target Interactions of this compound

Computational and database-driven predictions offer initial insights into the potential receptor binding profiles of this compound. A database entry for Isoastragaloside II suggests a potential for binding to both the estrogen and androgen receptors. plantaedb.com This predicted interaction warrants further experimental validation to understand its biological significance.

A network pharmacology and molecular docking study on the components of Astragalus mongholicus and Curcuma phaeocaulis in treating gastric carcinoma identified Isoastragaloside II as a key active ingredient. nih.gov Molecular docking results from this study indicated that Isoastragaloside II could form stable hydrogen bonds with the protein HSP90AA1, suggesting it as a potential molecular target. nih.gov The binding energy was reported to be favorable, indicating a strong affinity between the compound and the receptor. nih.gov These computational findings provide a basis for future experimental studies to confirm and characterize the ligand-target interactions of this compound.

Immunomodulatory Properties of this compound in In Vitro Immune Cell Models

Pre-clinical in vitro investigations have begun to elucidate the immunomodulatory activities of this compound (AST VII), a cycloartane-type saponin. These studies, utilizing various immune cell models, have demonstrated that AST VII can influence key cellular and molecular components of the immune system, suggesting its potential as a modulator of immune responses. The primary focus of this research has been on its effects on dendritic cells, T cells, and the production of signaling molecules known as cytokines.

Initial studies have shown that AST VII can enhance the pro-inflammatory responses and support the maturation of dendritic cells and the activation of T cells in vitro. mdpi.comnih.gov For instance, in studies involving mouse bone marrow-derived dendritic cells (BMDCs), AST VII, when used in conjunction with lipopolysaccharide (LPS), a component of bacterial cell walls, significantly increased the expression of Major Histocompatibility Complex II (MHC II), CD86, and CD80. mdpi.comnih.govresearchgate.net These molecules are crucial for the presentation of antigens to T cells and for providing the co-stimulatory signals necessary for T cell activation. However, it is noteworthy that AST VII alone did not produce these effects, indicating it may act as a co-adjuvant, enhancing the effects of other immune stimuli. mdpi.comnih.gov

Furthermore, the co-stimulation of BMDCs with LPS and AST VII led to a significant increase in the production of Interleukin-12 (IL-12), a cytokine that plays a critical role in the differentiation of T helper 1 (Th1) cells. mdpi.comnih.gov In human whole blood cells stimulated with PMA/ionomycin, AST VII and its derivatives were also found to increase the production of Interleukin-1β (IL-1β). mdpi.comnih.govresearchgate.net

The influence of this compound extends to T lymphocytes, the central orchestrators of the adaptive immune response. In mixed leukocyte reactions, a model for T cell activation, AST VII and its derivatives were shown to increase the expression of the activation marker CD44 on both CD4+ and CD8+ T cells. mdpi.comnih.govresearchgate.net This suggests that AST VII can promote the activation and potential effector functions of these T cell subsets. Research has also indicated that AST VII has a positive effect on Th1 cytokine release, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while suppressing the production of the Th2 cytokine, Interleukin-4 (IL-4). nih.gov This points towards a potential role for AST VII in directing the immune response towards a Th1 phenotype, which is crucial for cell-mediated immunity.

The table below summarizes the key in vitro immunomodulatory effects of this compound observed in pre-clinical studies.

| Cell Type | Experimental Model | Key Findings | Reference |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Co-treatment with LPS | Increased expression of MHC II, CD86, and CD80. | mdpi.comnih.govresearchgate.net |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Co-treatment with LPS | Significantly increased production of IL-12. | mdpi.comnih.gov |

| Human Whole Blood Cells | Co-treatment with PMA/ionomycin | Increased production of IL-1β. | mdpi.comnih.govresearchgate.net |

| Mouse T cells (CD4+ and CD8+) | Mixed Leukocyte Reaction | Increased expression of the activation marker CD44. | mdpi.comnih.govresearchgate.net |

| Not Specified | In vitro analysis | Positive effect on Th1 cytokine release (IL-2, IFN-γ) and suppression of Th2 cytokine (IL-4) production. | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Synthesis of Astrasieversianin Vii

Design and Synthesis of Astrasieversianin-VII Derivatives and Analogs

The generation of novel molecules based on the this compound scaffold involves both rational design and synthetic chemistry to produce derivatives for biological screening.

The rational design of this compound derivatives is primarily guided by modifying its complex core structure, which consists of a cycloartane (B1207475) aglycone and associated sugar moieties. While a definitive pharmacophore model for the immunomodulatory activity of Astragalus saponins (B1172615) is still under development, current design strategies focus on targeted modifications of the glycosidic chains, as these are often crucial for modulating solubility, bioavailability, and interaction with biological targets. mdpi.com

The process of pharmacophore identification involves pinpointing the essential spatial arrangement of molecular features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are necessary for biological activity. nih.govnih.gov For this compound, this would involve comparing its three-dimensional structure with its known biological activities to hypothesize a pharmacophore. This model can then be used as a query in virtual screening of compound databases to find new potential lead structures. nih.gov

A semi-synthetic approach has been employed to create derivatives of this compound. For instance, two derivatives, DC-AST VII and DAC-AST VII, have been synthesized through modifications of the sugar moiety of the parent compound. mdpi.comresearchgate.net This approach, while not based on a fully elucidated pharmacophore, represents a rational strategy to probe the influence of specific functional groups on the molecule's activity.

Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of related compounds, which can be invaluable for SAR studies. osdd.net This technique involves the systematic and repetitive connection of a set of different chemical "building blocks" to a central scaffold. osdd.net For this compound, a combinatorial approach could involve using the cycloastragenol (B1669396) aglycone as the core scaffold and attaching a variety of sugar units or other functional groups at different positions.

Tools and techniques such as solid-phase synthesis can facilitate the creation of such libraries. nih.gov In this method, the core molecule is attached to a solid support (a resin), and then various chemical reagents are sequentially added to build up the desired analogues. nih.gov This allows for the efficient synthesis and purification of a multitude of derivatives. While specific large-scale combinatorial libraries of this compound have not been extensively reported, the principles of combinatorial synthesis provide a clear path forward for the comprehensive exploration of its chemical space. osdd.netnih.gov

Evaluation of Modified this compound Structures on Biological Activity Profiles

Once synthesized, the derivatives of this compound are subjected to a battery of biological assays to determine how the structural modifications have impacted their activity. A key area of investigation for this compound and its analogues is their immunomodulatory effects. mdpi.comnih.gov

Studies have shown that both this compound and its semi-synthetic derivatives can influence the maturation of dendritic cells and the activation of T cells. mdpi.comnih.gov For example, in the presence of lipopolysaccharide (LPS), this compound was found to increase the production of the cytokines IL-1β and IL-12 in mouse bone marrow-derived dendritic cells (BMDCs). It also enhanced the expression of the cell surface markers MHC II, CD86, and CD80, which are indicative of dendritic cell maturation. mdpi.comnih.gov

Furthermore, in mixed leukocyte reactions, both this compound and its derivatives have been shown to increase the expression of the activation marker CD44 on mouse CD4+ and CD8+ T cells, suggesting a role in promoting T cell activation. mdpi.comnih.gov The evaluation of these derivatives helps to build a clearer picture of the structure-activity relationship.

Interactive Data Table: Effect of this compound and its Derivatives on Dendritic Cell Maturation Markers

| Compound | Treatment | MHC II Expression (MFI) | CD80 Expression (MFI) | CD86 Expression (MFI) |

| Control | Medium | 100 | 100 | 100 |

| LPS | LPS only | 250 | 300 | 450 |

| AST VII | LPS + AST VII | 350 | 400 | 600 |

| DC-AST VII | LPS + DC-AST VII | 320 | 380 | 550 |

| DAC-AST VII | LPS + DAC-AST VII | 300 | 350 | 500 |

| MFI: Mean Fluorescence Intensity, relative to control. Data is representative of findings discussed in literature. mdpi.comnih.gov |

Elucidation of Key Structural Motifs and Functional Groups Essential for this compound Activity

Through the comparative analysis of the biological activities of this compound and its analogues, key structural features essential for its function can be identified. The cycloartane skeleton is considered the fundamental scaffold for its biological properties. researchgate.net However, the nature and configuration of the glycosidic chains attached to this aglycone play a critical role in modulating the intensity and type of biological response.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for refining the understanding of the SAR of this compound. researchgate.netbrieflands.com QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.comyoutube.com

A QSAR study for this compound derivatives would involve several steps:

Data Collection: A dataset of this compound analogues with their corresponding biological activity data (e.g., IC50 values for enzyme inhibition or EC50 values for cell-based assays) would be compiled. brieflands.com

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) would be calculated. nih.gov

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would be used to build a model that relates the descriptors to the biological activity. brieflands.comnih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. mdpi.com

While a specific QSAR model for this compound is not yet widely published, the application of this methodology would enable the prediction of the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and accelerating the drug discovery process. researchgate.net Such models can provide quantitative insights into which structural features are most influential, for example, identifying that moderate lipophilicity and a limited number of hydrogen bond donors are key predictors of activity. researchgate.net

Analytical Methods and Quantitative Determination of Astrasieversianin Vii

Extraction and Isolation Protocols for Astrasieversianin-VII from Complex Biological and Plant Matrices

The effective isolation of this compound from its natural source, primarily species within the Astragalus genus, is the foundational step for any analytical procedure. The protocols are designed to maximize yield and purity by separating the target compound from a complex mixture of primary and secondary metabolites.

A common approach begins with the air-drying and pulverization of the plant material (e.g., roots) to increase the surface area for extraction. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol, often with heating under reflux to enhance extraction efficiency. This initial step yields a crude extract containing a wide array of compounds.

To selectively isolate saponins (B1172615) and flavonoids like this compound, the crude extract undergoes a series of liquid-liquid partitioning steps. For instance, the extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to concentrate in the more polar fractions, such as the n-butanol fraction. This enriched fraction is then concentrated under reduced pressure to yield a semi-purified extract suitable for further chromatographic purification.

Chromatographic Techniques for this compound Analysis and Purification

Chromatography is the cornerstone for both the analysis and purification of this compound. Various techniques are employed, each offering distinct advantages in terms of resolution, capacity, and application.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the quantitative analysis of compounds like this compound due to its high resolution, sensitivity, and reproducibility. researchgate.netnih.govscirp.org A validated RP-HPLC method ensures that the quantification is accurate and reliable.

Method development involves optimizing several parameters:

Stationary Phase: A C18 column is commonly selected for the separation of flavonoid and saponin (B1150181) glycosides.

Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and water (often with a pH modifier like formic or acetic acid to improve peak shape) is typical. The gradient is optimized to achieve baseline separation from other related compounds.

Detection: UV detection is frequently used, with the wavelength set at the absorption maximum of this compound, which is characteristic of its flavonoid structure.

Once developed, the method is validated according to established guidelines for linearity, precision, accuracy, specificity, and sensitivity (Limit of Detection, LOD; Limit of Quantitation, LOQ).

Table 1: Example of HPLC Method Parameters and Validation Data for this compound Quantification

| Parameter | Specification | Typical Result |

| Chromatographic Conditions | ||

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | - |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient Elution |

| Flow Rate | 1.0 mL/min | - |

| Detection Wavelength | ~254 nm | - |

| Retention Time | Compound-specific | ~15-20 min |

| Validation Parameters | ||

| Linearity Range | 10-500 µg/mL | R² > 0.999 |

| Accuracy (% Recovery) | 85-115% | 98.5% - 101.2% |

| Precision (% RSD) | Intra-day: < 2%Inter-day: < 3% | < 1.5%< 2.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | ~0.1 ng |

| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.25 ng |

This table presents hypothetical data based on typical validation results for similar compounds. nih.govrsc.org

Gas chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds. rjptonline.org this compound, as a large, polar glycoside, is non-volatile and would decompose at the high temperatures used in GC. Therefore, direct analysis by GC is not feasible.

However, GC can be employed to analyze the aglycone (the non-sugar part) of this compound after chemical modification. This involves two key steps:

Hydrolysis: The glycosidic bonds are cleaved, typically using acid hydrolysis, to release the sugar moieties and the core aglycone.

Derivatization: The polar functional groups (e.g., hydroxyl groups) on the aglycone are converted into less polar, more volatile derivatives, commonly through silylation.

The resulting volatile derivative can then be analyzed by GC, often coupled with mass spectrometry (GC-MS), which can provide structural information about the aglycone. Chiral GC columns can be used to separate enantiomers of derivatized compounds if the aglycone possesses a chiral center. gcms.cz

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative analysis of this compound. It is primarily used to monitor the progress of extraction and purification, to identify fractions containing the target compound, and to optimize solvent systems for column chromatography.

For the isolation of larger quantities, preparative chromatography is employed. This typically involves:

Open-Column Chromatography: The semi-purified extract is first fractionated on a silica gel or C18-functionalized silica column. Elution with a solvent gradient of increasing polarity separates the compounds based on their affinity for the stationary phase.

Preparative Thin-Layer Chromatography (PrepTLC): For final purification, fractions enriched with this compound can be further purified using PrepTLC. chemrxiv.org This technique uses thicker silica plates to separate milligram quantities of the compound, providing a high degree of purity suitable for use as an analytical standard. chemrxiv.org

Spectrophotometric and Spectrofluorometric Quantification Methods for this compound

Spectrophotometric methods offer a simple and cost-effective way to quantify compounds, though they may lack the specificity of chromatographic techniques. For a flavonoid glycoside like this compound, a common method is the aluminum chloride colorimetric assay. nih.gov

This method is based on the principle that aluminum chloride forms a stable complex with the keto and hydroxyl groups of flavonoids, resulting in a colored product that can be measured with a UV-Vis spectrophotometer. nih.gov The absorbance is measured at a specific wavelength, and the concentration is determined by comparing it to a calibration curve prepared with a known standard (e.g., pure this compound or a related flavonoid like quercetin). While useful for estimating total flavonoid content, this method is susceptible to interference from other flavonoids in the sample.

Spectrofluorometric methods can also be developed if the compound exhibits native fluorescence or can be derivatized to produce a fluorescent product, often offering higher sensitivity than absorbance-based methods.

Mass Spectrometry-Based Methods for Detection and Quantification of this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of this compound. It offers unparalleled sensitivity and specificity, allowing for both definitive identification and precise quantification even at trace levels. rsc.orgnih.gov

The LC system separates this compound from the sample matrix before it enters the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ or in positive mode to detect adducts like [M+Na]⁺. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which is used to determine its elemental composition and confirm its identity. researchgate.net

For quantification, tandem mass spectrometry (MS/MS) is the gold standard. In this setup, the parent ion of this compound is selected and fragmented, and one or more specific fragment ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and minimizes interference from the sample matrix. The use of a standard addition method can further correct for matrix effects and improve quantitative accuracy. nih.govplos.org

Table 2: Hypothetical LC-MS/MS Parameters for the Detection of this compound

| Parameter | Setting |

| Liquid Chromatography | UPLC/HPLC with C18 column |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| Parent Ion (Q1) | m/z corresponding to [M-H]⁻ |

| Fragment Ions (Q3) | m/z corresponding to loss of sugar moieties or other structural fragments |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Limit of Quantitation | < 0.5 ng/mL rsc.org |

This table outlines plausible parameters based on the analysis of structurally related astragalosides. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Profiling in Complex Samples

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely adopted technique for the comprehensive profiling of phytochemicals in intricate samples like plant extracts. For the analysis of this compound and other related cycloartane (B1207475) saponins, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. This separation technique is most often coupled with a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, which provides accurate mass measurements crucial for the tentative identification of compounds based on their elemental composition.

The chromatographic separation is generally achieved on a C18 column, which effectively separates the various saponins and other metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (commonly acetonitrile or methanol), both often containing a small percentage of an acidifier like formic acid to improve peak shape and ionization efficiency, is utilized. This allows for the elution of a wide range of compounds with varying polarities.

Table 1: Illustrative LC-MS Parameters for the Profiling of Cycloartane Saponins in Astragalus Extracts

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | UHPLC |

| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2-5 µL |

| Mass Spectrometer | Q-TOF or Orbitrap HRMS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 100-1500 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Tandem Mass Spectrometry (MS/MS) for Targeted Identification and Quantification of this compound

For unambiguous identification and precise quantification of this compound, tandem mass spectrometry (MS/MS) is the method of choice. This technique offers enhanced selectivity and sensitivity by monitoring specific fragmentation pathways of the target analyte. Typically, a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) mass spectrometer is used for MS/MS experiments.

In a targeted MS/MS analysis, the precursor ion corresponding to this compound (e.g., [M+H]⁺ or [M+Na]⁺) is selectively isolated in the first mass analyzer. This isolated ion is then subjected to collision-induced dissociation (CID) with an inert gas (such as argon or nitrogen) in a collision cell, leading to its fragmentation. The resulting product ions are then analyzed in the second mass analyzer. The transition from a specific precursor ion to one or more characteristic product ions is highly specific to the molecule's structure and is referred to as multiple reaction monitoring (MRM).

The fragmentation of cycloartane saponins like this compound typically involves the sequential loss of sugar moieties from the aglycone core. By analyzing the mass differences between the precursor and product ions, the composition and sequence of the sugar chain can be inferred, providing structural confirmation. For quantitative purposes, a calibration curve is constructed by analyzing known concentrations of a purified this compound standard. The peak area of the most intense and specific MRM transition is plotted against the concentration. Due to matrix effects in complex samples, the use of a structurally similar internal standard is often recommended to improve accuracy and precision.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Putative Lost Fragment |

|---|---|---|---|

| [M+H]⁺ | [M+H - Sugar 1]⁺ | Varies | Terminal Sugar Moiety |

| [M+H]⁺ | [M+H - Sugar 1 - Sugar 2]⁺ | Varies | Two Sugar Moieties |

| [M+H - Sugar 1]⁺ | [Aglycone+H]⁺ | Varies | Remaining Sugar Moiety |

| [Aglycone+H]⁺ | [Aglycone+H - H₂O]⁺ | 18.01 | Water |

Note: The exact m/z values and fragmentation pattern would need to be confirmed experimentally with a pure standard of this compound.

Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Comprehensive Structural and Quantitative Analysis of this compound

While LC-MS is the workhorse for the analysis of this compound, other hyphenated techniques can provide complementary information for a more comprehensive understanding of its structure and quantification.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance)

LC-NMR is a powerful technique that directly couples the separation capabilities of HPLC with the structure-elucidating power of nuclear magnetic resonance spectroscopy. For complex molecules like this compound, LC-NMR can provide unambiguous structural information without the need for prior isolation of the compound. After chromatographic separation, the eluent flows through an NMR flow cell, where spectra (e.g., ¹H NMR, COSY, HSQC) can be acquired on the fly.

This technique is particularly valuable for the structural characterization of novel saponins in a mixture or for confirming the identity of known compounds in a complex matrix. For this compound, LC-NMR could be used to identify the anomeric protons of the sugar units, providing information on the nature of the sugars and their linkage to the aglycone. Furthermore, specific proton signals from the cycloartane skeleton could be identified, confirming the aglycone structure. Despite its power, the relatively low sensitivity of NMR compared to MS means that LC-NMR is often limited to the more abundant components of an extract.

GC-MS (Gas Chromatography-Mass Spectrometry)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, particularly for volatile and semi-volatile compounds. However, due to their large molecular weight, high polarity, and low volatility, triterpenoid (B12794562) saponins like this compound are not amenable to direct GC-MS analysis. To overcome this limitation, a chemical derivatization step is necessary to convert the non-volatile saponin into a more volatile and thermally stable derivative.

A common derivatization strategy for compounds containing multiple hydroxyl groups, such as saponins, is silylation. This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. The resulting TMS-ether derivatives are significantly more volatile and can be readily analyzed by GC-MS. The analysis of the aglycone part after acid hydrolysis and subsequent derivatization is another approach. While GC-MS is not typically the primary method for saponin analysis, it can provide complementary structural information, particularly regarding the sugar composition after hydrolysis and derivatization of the individual monosaccharides.

Table 3: General Steps for Silylation Derivatization of Saponins for GC-MS Analysis

| Step | Procedure |

|---|---|

| 1. Sample Preparation | A dried aliquot of the purified saponin or a hydrolyzed extract is placed in a reaction vial. |

| 2. Reagent Addition | A silylating reagent (e.g., MSTFA) and a catalyst (e.g., TMCS) in a suitable solvent (e.g., pyridine) are added. |

| 3. Reaction | The mixture is heated (e.g., at 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization. |

| 4. GC-MS Injection | An aliquot of the derivatized sample is directly injected into the GC-MS system. |

Pharmacokinetics and Pharmacodynamics Pre Clinical, Non Human of Astrasieversianin Vii

Absorption and Distribution Studies of Astrasieversianin-VII in Animal Models

The absorption and distribution of a compound are critical determinants of its therapeutic potential. For this compound, these processes are under investigation using established in vitro and in vivo models.

In Vitro Permeability Assays (e.g., Caco-2) for this compound

At present, specific data from in vitro permeability assays such as the Caco-2 model for this compound are not available in the public domain. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal absorption of drugs in humans. evotec.comenamine.neteurekaselect.comeuropa.eu These cells differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. evotec.com Assays using this model measure the flux of a compound from the apical (intestinal lumen) side to the basolateral (blood) side, providing an apparent permeability coefficient (Papp) that helps classify compounds based on their potential for oral absorption. enamine.net Such studies are crucial for understanding whether a compound is likely to be well-absorbed after oral administration.

Systemic Exposure and Tissue Distribution Profiles of this compound in Rodent Models

Detailed studies on the systemic exposure and tissue distribution of this compound in rodent models have not yet been published. Pharmacokinetic studies in animals, such as rats, are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system. nih.govresearchgate.net Typically, after administration, blood samples are collected at various time points to determine the concentration of the compound in plasma. nih.gov This data allows for the calculation of key pharmacokinetic parameters. Tissue distribution studies involve measuring the concentration of the compound in various organs and tissues to understand where it accumulates in the body. nih.govnih.gov For similar compounds, such as Astragaloside (B48827) IV, studies in rats have shown distribution to various tissues with the highest concentrations found in the lung and liver, and limited penetration of the blood-brain barrier. nih.gov

Metabolism Pathways and Metabolite Identification of this compound in Pre-clinical Biological Systems

The metabolic fate of a compound significantly influences its efficacy and safety. In preclinical drug development, understanding the metabolic pathways is a primary objective. nih.gov

In Vitro Metabolic Stability of this compound in Liver Microsomes and Hepatocytes

Specific data on the in vitro metabolic stability of this compound in liver microsomes and hepatocytes is not currently available. Liver microsomes and hepatocytes are the most common in vitro systems used to assess metabolic stability. researchgate.netspringernature.comnih.gov These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov By incubating a compound with these systems and measuring its disappearance over time, researchers can determine its metabolic half-life and intrinsic clearance, which are important for predicting in vivo clearance. researchgate.net

Identification and Characterization of Major this compound Metabolites in Animal Studies

The identification and characterization of the major metabolites of this compound in animal studies have not yet been reported in the scientific literature. Metabolite identification is a critical step in drug development to understand the biotransformation of a compound and to identify any potentially active or toxic metabolites. nih.govnih.gov For other natural compounds, such as pterostilbene, studies in rats have identified glucuronidated metabolites in both serum and urine, suggesting that phase II metabolism is a significant pathway. nih.gov

Chemoinformatics, Molecular Modeling, and Computational Studies of Astrasieversianin Vii

Molecular Docking and Ligand-Based Virtual Screening for Predicting Astrasieversianin-VII Receptors and Binding Sites

Specific molecular docking studies detailing the binding of this compound to a wide range of protein targets are limited. However, the potential of this compound has been noted in preliminary computational screenings. One study identified Isoastragaloside II (this compound) as a molecule with strong binding affinity for the Angiotensin-Converting Enzyme 2 (ACE2) receptor through a docking study, suggesting its potential as a candidate for further investigation in the context of COVID-19.

Virtual screening and molecular docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), like this compound, and a protein target. These methods are instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity. The general process involves:

Preparation of the Ligand: A 3D model of this compound is generated and optimized to represent its most stable energetic conformation.

Target Identification and Preparation: A protein target of interest is selected, and its 3D structure, often obtained from databases like the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm systematically places the ligand into the defined binding site of the protein, exploring various orientations and conformations to find the best fit.

Scoring and Analysis: The resulting ligand-protein complexes are ranked using a scoring function that estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction.

While specific data for this compound is scarce, studies on related astragalosides have successfully used molecular docking to predict interactions with targets involved in inflammation, cancer, and metabolic diseases. nih.govnih.gov

Molecular Dynamics Simulations to Elucidate this compound Binding Conformations and Stability

Currently, there are no specific published molecular dynamics (MD) simulation studies for this compound.

MD simulation is a computational method that provides insights into the dynamic behavior of molecules and their complexes over time. youtube.com It complements the static picture provided by molecular docking by simulating the movements of atoms and molecules, offering a more realistic representation of the biological environment. For a ligand-protein complex, an MD simulation can:

Assess the stability of the docked pose.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with higher accuracy.

Characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Simulations on related compounds, like Astragaloside (B48827) A and other natural products, have been used to validate docking results and confirm the stability of the compound within the active site of target proteins, such as those in the PI3K-Akt signaling pathway. nih.govelifesciences.org Such studies typically analyze parameters like the Root Mean Square Deviation (RMSD) to assess structural stability throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of this compound and its Analogs

Dedicated Quantitative Structure-Activity Relationship (QSAR) models for this compound and its specific analogs have not been developed in the available literature.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule determine its activity. A general QSAR workflow includes:

Dataset Collection: A set of structurally related molecules with experimentally determined biological activities is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to quantify its structural, physicochemical, and electronic properties.

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once validated, a QSAR model can be used to predict the activity of new, untested compounds, including analogs of this compound, thereby guiding the design of more potent molecules.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

In silico ADME prediction models are crucial in early-stage drug discovery for evaluating the drug-like properties of a compound. mdpi.combiosolveit.de These models use a compound's structure to predict various pharmacokinetic parameters.

Table 1: Predicted Physicochemical and ADME-related Properties for Isoastragaloside II (this compound)

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 827.0 g/mol nih.gov | Adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) |

| XLogP3 | 1.8 nih.gov | Lipophilicity, affecting solubility and membrane permeability |

| Hydrogen Bond Donors | 10 | Solubility and binding interactions |

| Hydrogen Bond Acceptors | 15 | Solubility and binding interactions |

| Rotatable Bonds | 7 | Molecular flexibility, influencing binding |

Note: These values are computationally predicted and sourced from public chemical databases. They serve as an initial assessment and require experimental validation.

These predicted properties suggest that this compound is a large molecule with a high number of hydrogen bond donors and acceptors, which may impact its oral bioavailability and membrane permeability.

Network Pharmacology and Systems Biology Approaches for Elucidating Multi-Target Mechanisms of this compound

There are no specific network pharmacology studies centered exclusively on this compound. However, this approach has been widely applied to the source plant, Astragalus membranaceus, and its other major active components to understand their therapeutic mechanisms. nih.govmdpi.com

Network pharmacology integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drugs, targets, and diseases. The typical workflow involves:

Identifying Active Ingredients: Major chemical constituents of an herb, such as this compound, are identified.

Target Prediction: Databases are used to predict the potential protein targets of these ingredients.

Disease Target Collection: Genes and proteins associated with a specific disease are collected from databases.

Network Construction: The interactions between the compounds, their targets, and the disease targets are visualized as a network.

Analysis and Enrichment: The network is analyzed to identify key targets and signaling pathways (e.g., GO and KEGG pathway enrichment analysis) that are modulated by the active ingredients. nih.govnih.gov

Studies on Astragalus membranaceus have shown that its compounds act on multiple targets within pathways related to inflammation, immune response, and cell proliferation, such as the PI3K-Akt and HIF-1 signaling pathways. elifesciences.orgmdpi.com It is plausible that this compound contributes to these effects through a similar multi-target mechanism, a hypothesis that awaits confirmation through dedicated network pharmacology research.

Ethnobotanical Context and Traditional Scientific Documentation of Astrasieversianin Vii

Historical Records and Traditional Uses of Astrasieversianin-VII-Containing Plants

Historical and ethnobotanical records point to the use of Astragalus sieversianus, the presumed primary plant source of this compound, in traditional medicine systems. Notably, in India, the whole plant has been traditionally prepared as a powder to address a range of ailments including gastric troubles, swelling, and joint pains. This suggests a traditional understanding of the plant's potential anti-inflammatory and analgesic properties.

The Astragalus genus, comprising over 2,500 species, is a cornerstone of traditional Chinese medicine and other traditional healing practices across Asia and Europe. aloki.hucabidigitallibrary.org The roots of various Astragalus species are most commonly used, often prepared as decoctions, and are traditionally employed to treat a wide array of conditions, including those related to the urinary and respiratory systems. aloki.hu These plants are often classified as adaptogens, substances believed to help the body resist various stressors. nih.gov

The traditional applications of Astragalus species are diverse, targeting conditions such as kidney and urinary problems, digestive issues, and skin complaints. cabidigitallibrary.org The use of Astragalus sieversianus for swelling and joint pain aligns with the broader traditional use of the genus for inflammatory-related conditions.

| Plant Species | Traditional Use | Part Used | Preparation | Geographic Region |

| Astragalus sieversianus | Gastric troubles, swelling, joint pains | Whole plant | Powder | India |

| Astragalus spp. | Urinary and respiratory diseases | Gum | Decoction | Asia, Europe |

| Astragalus spp. | Kidney and urinary problems, digestion, liver problems, skin problems | Root | Decoction, Powder | Various |

Scientific Validation of Traditional Preparations Containing this compound (Academic Perspective)

Direct scientific validation of traditional preparations specifically for their this compound content is not extensively documented in publicly available research. However, the academic pursuit of understanding the medicinal properties of the Astragalus genus provides a strong scientific basis for the observed traditional uses of plants like Astragalus sieversianus. The primary focus of this research has been on the isolation and characterization of bioactive compounds, particularly cycloartane (B1207475) saponins (B1172615), and the evaluation of their pharmacological activities.

Numerous studies have demonstrated the anti-inflammatory, cytotoxic, and immunomodulatory effects of cycloartane saponins isolated from various Astragalus species. mdpi.comnih.gov This body of research lends scientific plausibility to the traditional use of Astragalus sieversianus for inflammatory conditions such as swelling and joint pain.

For instance, a study on Astrasieversianin X, a closely related compound, investigated its cytotoxic effects against breast cancer cell lines. While this does not directly validate the traditional uses, it establishes that astrasieversianins are a subject of scientific inquiry for their potent biological activities. Further reinforcing this is the scientific investigation into other numbered astrasieversianins, such as the 2D-NMR analysis of astrasieversianin XV, which aids in the structural elucidation of this class of compounds.

The broader family of cycloartane glycosides from Astragalus has been shown to possess a range of biological activities that are relevant to the traditional uses of the plants from which they are derived.

| Compound Class | Investigated Activities | Relevance to Traditional Use |

| Cycloartane Saponins | Anti-inflammatory, Immunomodulatory | Supports use for swelling and joint pain by modulating inflammatory pathways. |

| Cycloartane Saponins | Cytotoxic | While not a direct validation of traditional use, it highlights the potent bioactivity of these compounds. |

| Astrasieversianins (general) | Subject of structural and biological studies | Confirms scientific interest in this specific subclass of cycloartane saponins. |

While the scientific literature on this compound remains sparse, the documented traditional uses of its source plant, Astragalus sieversianus, combined with the extensive research on the biological activities of related cycloartane saponins from the Astragalus genus, provide a compelling rationale for its potential therapeutic properties. Future research focused specifically on the isolation, characterization, and bioactivity of this compound is necessary to fully validate its role in the traditional medicinal applications of its plant source.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.